molecular formula C7H7BF2O2S B1447846 3,5-Difluoro-4-(methylthio)phenylboronic acid CAS No. 1451392-38-3

3,5-Difluoro-4-(methylthio)phenylboronic acid

Cat. No. B1447846
M. Wt: 204.01 g/mol
InChI Key: UBKQQWGTISJLIZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylthio)phenylboronic acid is an organoboron compound with a molecular formula of C7H7BF2O2S . It has a molecular weight of 204.01 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-(methylthio)phenylboronic acid is 1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 . This code provides a specific textual representation of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including 3,5-Difluoro-4-(methylthio)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two organic compounds, which is a key step in the synthesis of many organic compounds.


Physical And Chemical Properties Analysis

3,5-Difluoro-4-(methylthio)phenylboronic acid is a solid at room temperature . It has a molecular weight of 204.01 .

Scientific Research Applications

Catalysis in Amide Condensation

3,5-Difluoro-4-(methylthio)phenylboronic acid derivatives have shown utility in catalyzing direct amide condensation reactions. These reactions are fundamental in organic chemistry for creating amide bonds, which are essential in peptides, polymers, and many pharmaceuticals. The strong electron-withdrawing effect and the immobility in the fluorous recyclable phase of the perfluorodecyl group in such derivatives aid in their catalytic efficiency and reusability (Ishihara, Kondo & Yamamoto, 2001).

Organocatalysis in Carbocyclization

Some derivatives of 3,5-Difluoro-4-(methylthio)phenylboronic acid, like 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, have been used as efficient organocatalysts for Conia-ene carbocyclization. This process is crucial in organic synthesis, particularly for converting 2-alkynic 1,3-dicarbonyl compounds into ene-carbocyclization products. The introduction of such specialized phenylboronic acids has improved yields and provided alternatives to traditional catalysts in non-polar solvents (Yang et al., 2012).

Amidation Catalysis

3,5-Difluoro-4-(methylthio)phenylboronic acid and its analogs, like 2,4-Bis(trifluoromethyl)phenylboronic acid, have been shown to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines. This process is important for synthesizing alpha-dipeptides, and the ortho-substituent of such boronic acids plays a crucial role in accelerating amidation by preventing coordination of amines to the boron atom (Wang, Lu & Ishihara, 2018).

Antibacterial Activity

The derivatives of 3,5-Difluoro-4-(methylthio)phenylboronic acid, such as (trifluoromethoxy)Phenylboronic Acids, have been explored for their antibacterial properties. These compounds have shown potential in vitro activity against bacteria like Escherichia coli and Bacillus cereus, indicating their relevance in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Biomolecule Enrichment

Specific derivatives, such as 2,4-Difluoro-3-formyl-phenylboronic acid-modified materials, have been synthesized for capturing and enriching cis-diol-containing biomolecules. These materials have high capture capacity and selectivity for certain biomolecules like adenosine, highlighting their potential application in biomolecular research and diagnostics (Cheng et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(3,5-difluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKQQWGTISJLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220408
Record name Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(methylthio)phenylboronic acid

CAS RN

1451392-38-3
Record name Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Khanapure, DS Garvey, DV Young… - Journal of medicinal …, 2003 - ACS Publications
A novel series of benzo-1,3-dioxolane metharyl derivatives was synthesized and evaluated for cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) inhibition in human whole …
Number of citations: 65 pubs.acs.org

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